molecular formula C15H14Cl2N2OS B2412438 4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-63-0

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2412438
CAS No.: 898450-63-0
M. Wt: 341.25
InChI Key: KADAMWGTRIUAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is modified by the addition of a 2,4-dichlorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzylthio group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazolinone derivatives.

    Substitution: Amino or thio-substituted quinazolinone derivatives.

Scientific Research Applications

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combined structural features of a quinazolinone core and a 2,4-dichlorobenzylthio group. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-14-11-3-1-2-4-13(11)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAMWGTRIUAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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